molecular formula C17H13NO2 B15065686 N-(7-Hydroxy-1-naphthyl)benzamide CAS No. 6361-30-4

N-(7-Hydroxy-1-naphthyl)benzamide

Cat. No.: B15065686
CAS No.: 6361-30-4
M. Wt: 263.29 g/mol
InChI Key: JMSFXRZVVNHDDC-UHFFFAOYSA-N
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Description

N-(7-Hydroxy-1-naphthyl)benzamide: is an organic compound with the molecular formula C17H13NO2. It is a derivative of benzamide, where the benzamide moiety is substituted with a 7-hydroxy-1-naphthyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-Hydroxy-1-naphthyl)benzamide typically involves the reaction of 7-hydroxy-1-naphthylamine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: N-(7-Hydroxy-1-naphthyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(7-Hydroxy-1-naphthyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(7-Hydroxy-1-naphthyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound’s hydroxyl group can participate in hydrogen bonding, enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

  • N-(2-Hydroxy-4-nitrophenyl)benzamide
  • N-(1-Hydroxy-2-naphthyl)benzamide
  • N-(3-Hydroxy-2-methylphenyl)benzamide

Comparison: N-(7-Hydroxy-1-naphthyl)benzamide is unique due to the position of the hydroxyl group on the naphthyl ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .

Properties

CAS No.

6361-30-4

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

N-(7-hydroxynaphthalen-1-yl)benzamide

InChI

InChI=1S/C17H13NO2/c19-14-10-9-12-7-4-8-16(15(12)11-14)18-17(20)13-5-2-1-3-6-13/h1-11,19H,(H,18,20)

InChI Key

JMSFXRZVVNHDDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=C(C=C3)O

Origin of Product

United States

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